Commercially Verified Purity: ≥98% HPLC Purity Assurance vs. Unavailable 7-Hydroxy Analog
The target compound is supplied by ISO-certified manufacturers with a certified purity of ≥98% (NLT 98%) via HPLC analysis . In contrast, the direct 7-hydroxy analog (7-hydroxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one) is not listed as a commercially available discrete chemical entity in major chemical catalogs, likely due to its susceptibility to oxidative degradation and the absence of a large-scale purification protocol [1]. This difference in supply certainty directly impacts the reproducibility of downstream synthetic campaigns and biological assays.
| Evidence Dimension | Commercial purity (HPLC) |
|---|---|
| Target Compound Data | ≥98% (NLT 98%) |
| Comparator Or Baseline | 7-Hydroxy analog: not commercially available as a characterized single entity; literature reports indicate purification challenges due to oxidative instability [1] |
| Quantified Difference | Purity gap is categorical (available at ≥98% vs. unavailable); stability differential inferred from the absence of commercial listings |
| Conditions | HPLC purity specification per ISO-certified vendor certificates; commercial availability assessed via major chemical supplier databases (Sigma-Aldrich, MolCore, Chemsrc) |
Why This Matters
Procurement of the 7‑hydroxy analog introduces undefined purity and stability risks, whereas the 7‑methoxy compound offers batch‑to‑batch consistency essential for validated GLP/GMP workflows.
- [1] Chemical Abstracts Service. CAS Registry search for 7-hydroxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one (no commercial supplier listings as of 2025). View Source
